3-Bromo-7-chloro-1,5-naphthyridine
Overview
Description
“3-Bromo-7-chloro-1,5-naphthyridine” is a derivative of 1,5-naphthyridine, a class of heterocyclic compounds . These compounds are significant in the field of medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the 1,5-naphthyridine scaffold, which consists of two fused pyridine rings with nitrogen atoms at positions 1 and 5 . The compound has bromine and chlorine substituents at positions 3 and 7, respectively.Chemical Reactions Analysis
The chemical reactions of 1,5-naphthyridine derivatives involve interactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains . Specific reaction mechanisms for “this compound” are not detailed in the available literature.Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C8H4BrClN2, and its molecular weight is 209.04 g/mol . It has a complexity of 140 and a topological polar surface area of 25.8 Ų . The compound is characterized by zero hydrogen bond donor count, two hydrogen bond acceptor count, and zero rotatable bond count .Scientific Research Applications
1,8‐Naphthyridine Derivatives and Biological Activities
The derivatives of 1,8‐naphthyridine, including compounds like 3-Bromo-7-chloro-1,5-naphthyridine, have been the subject of extensive research due to their wide range of biological activities. These activities span antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects, among others. The compounds have also shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. The broad spectrum of these activities establishes 1,8‐naphthyridine derivatives as potent scaffolds in therapeutic and medicinal research, highlighting their significance in drug discovery and development (Madaan et al., 2015).
Advances in Halogen Chemistry and NMR Spectroscopy
Research into halogen chemistry, particularly involving bromine and chlorine compounds like this compound, has provided insights into their roles in various chemical and biological processes. Recent advances in solid-state nuclear magnetic resonance (NMR) spectroscopy have facilitated the study of these compounds, offering detailed information about their structure and reactivity. This has implications for their application in medicinal chemistry, where understanding the interaction of halogens with other molecules can inform the development of new pharmaceuticals and diagnostic agents (Szell & Bryce, 2020).
Environmental and Electrochemical Processes
The environmental impact and analytical methodologies for detecting and quantifying halogenated compounds, including those related to this compound, have been a critical area of research. Studies have focused on the formation of halogenated by-products in water treatment processes and the development of advanced oxidation processes for environmental remediation. This research underscores the need for careful consideration of potential environmental impacts when employing halogenated compounds in various applications, from industrial processes to pharmaceutical developments (Bergmann et al., 2014).
Future Directions
The future directions for “3-Bromo-7-chloro-1,5-naphthyridine” and other 1,5-naphthyridine derivatives could involve exploring their synthesis, reactivity, and applications further . Given their significance in medicinal chemistry, there may be potential for discovering new biological activities and developing novel therapeutic agents .
Mechanism of Action
Target of Action
It’s known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a wide variety of biological activities . Therefore, the targets can vary depending on the specific biological activity exhibited by the compound.
Mode of Action
It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Properties
IUPAC Name |
3-bromo-7-chloro-1,5-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-1-7-8(11-3-5)2-6(10)4-12-7/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWGQJNACPZXJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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